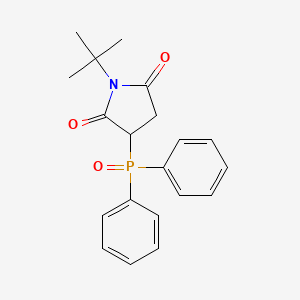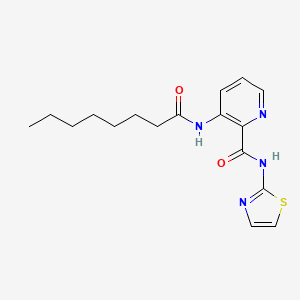
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, and a prop-2-en-1-yl substituent on a cyclopent-2-en-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopent-2-en-1-one Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the cyclopent-2-en-1-one ring with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the cyclopent-2-en-1-one ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cyclopent-2-en-1-one derivatives.
Scientific Research Applications
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (5R)-3-Amino-5-hydroxy-5-methylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-ethylcyclopent-2-en-1-one
- (5R)-3-Amino-5-hydroxy-5-(prop-1-en-1-yl)cyclopent-2-en-1-one
Uniqueness
(5R)-3-Amino-5-hydroxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
878633-73-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5R)-3-amino-5-hydroxy-5-prop-2-enylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-3-8(11)5-6(9)4-7(8)10/h2,4,11H,1,3,5,9H2/t8-/m1/s1 |
InChI Key |
DNPSJDTXKUVPNC-MRVPVSSYSA-N |
Isomeric SMILES |
C=CC[C@]1(CC(=CC1=O)N)O |
Canonical SMILES |
C=CCC1(CC(=CC1=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)




![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)



![N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid](/img/structure/B14190677.png)


![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
